3-{[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]methyl}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]methyl}benzoic acid, also known as Olmesartan medoxomil, is a widely used drug in the treatment of hypertension. It belongs to the class of angiotensin II receptor blockers (ARBs) and works by blocking the action of angiotensin II, a hormone that causes blood vessels to constrict.
Mechanism of Action
3-{[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]methyl}benzoic acid medoxomil works by blocking the action of angiotensin II, a hormone that causes blood vessels to constrict. This results in the relaxation of blood vessels, which leads to a reduction in blood pressure. This compound medoxomil selectively binds to the angiotensin II type 1 (AT1) receptor, which is responsible for the vasoconstrictor effects of angiotensin II.
Biochemical and physiological effects:
This compound medoxomil has been shown to have a number of biochemical and physiological effects. It has been found to reduce blood pressure in patients with hypertension, and to improve endothelial function in patients with coronary artery disease. This compound medoxomil has also been shown to have anti-inflammatory effects, and to reduce oxidative stress in animal models.
Advantages and Limitations for Lab Experiments
3-{[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]methyl}benzoic acid medoxomil has a number of advantages for lab experiments. It is a well-characterized drug with a known mechanism of action, which makes it a useful tool for investigating the renin-angiotensin system. However, this compound medoxomil has a short half-life, which can make it difficult to study its long-term effects. In addition, this compound medoxomil is a relatively expensive drug, which can limit its use in some experiments.
Future Directions
There are a number of future directions for research on 3-{[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]methyl}benzoic acid medoxomil. One area of interest is the potential use of this compound medoxomil in the treatment of diabetic nephropathy. Another area of interest is the potential use of this compound medoxomil in combination with other drugs for the treatment of hypertension. Finally, there is interest in investigating the long-term effects of this compound medoxomil on cardiovascular outcomes.
Synthesis Methods
3-{[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]methyl}benzoic acid medoxomil is synthesized by reacting 2,3,4,5-tetrahydro-1H-1-benzazepine-1-carboxylic acid with 2-chloro-4-(hydroxymethyl)-6-methoxyphenol in the presence of a base such as sodium hydroxide. The resulting product is then converted to this compound medoxomil by reaction with methyl chloroformate.
Scientific Research Applications
3-{[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]methyl}benzoic acid medoxomil has been extensively studied in clinical trials for its efficacy in the treatment of hypertension. It has also been investigated for its potential use in the prevention and treatment of cardiovascular disease, including heart failure, stroke, and myocardial infarction. In addition, this compound medoxomil has been studied for its effects on renal function and its potential use in the treatment of diabetic nephropathy.
properties
IUPAC Name |
3-[[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO5/c1-21-14-7-11(8-18)6-13(17)15(14)22-9-10-3-2-4-12(5-10)16(19)20/h2-7,18H,8-9H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAXSUFMCKFJONI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)CO)Cl)OCC2=CC(=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.